![molecular formula C15H15BN2O3 B2617674 {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid CAS No. 2377609-78-2](/img/structure/B2617674.png)
{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid
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Overview
Description
“{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid” is a chemical compound with the molecular formula C15H15BN2O3 . It has a molecular weight of 282.10 g/mol . This compound is widely explored in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of “{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid” is characterized by several features. The InChI code for this compound is1S/C15H15BN2O3/c1-21-13-5-2-11 (3-6-13)9-18-10-17-14-8-12 (16 (19)20)4-7-15 (14)18/h2-8,10,19-20H,9H2,1H3
. The Canonical SMILES for this compound is B (C1=CC2=C (C=C1)N (C=N2)CC3=CC=C (C=C3)OC) (O)O
. Physical And Chemical Properties Analysis
“{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid” has several computed properties. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 282.1175725 g/mol . The topological polar surface area of the compound is 67.5 Ų . The compound has a heavy atom count of 21 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The benzodiazole moiety in this compound is a versatile scaffold for drug development. Researchers have explored its potential as a pharmacophore in the design of novel drugs. Some notable applications include:
- Anticancer Agents : Benzodiazole derivatives have shown promise as anticancer agents due to their cytotoxic effects on cancer cells .
- Antiviral and Antitubercular Agents : Benzodiazoles have demonstrated activity against viruses (including HIV) and Mycobacterium tuberculosis .
- Anti-inflammatory and Analgesic Drugs : The pyrazole ring, combined with the benzodiazole core, can contribute to anti-inflammatory and analgesic properties .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions .
Mode of Action
The mode of action of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This process, known as transmetalation, results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis to create a variety of complex organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized .
Pharmacokinetics
Boronic acids, in general, are known to be relatively stable and readily prepared , which suggests that they may have favorable bioavailability.
Result of Action
The molecular and cellular effects of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid are likely related to its role in Suzuki–Miyaura cross-coupling reactions . By facilitating the formation of new carbon-carbon bonds, this compound can contribute to the synthesis of a wide variety of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid. For instance, Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that this compound can function effectively in a variety of chemical environments.
properties
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]benzimidazol-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BN2O3/c1-21-13-5-2-11(3-6-13)9-18-10-17-14-8-12(16(19)20)4-7-15(14)18/h2-8,10,19-20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOUIXMSENHNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=N2)CC3=CC=C(C=C3)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-Methoxyphenyl)methyl]-1,3-benzodiazol-5-yl}boronic acid |
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